1-(Azetidine-3-carbonyl)azepane
CAS No.: 1534837-09-6
Cat. No.: VC3194469
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1534837-09-6 |
---|---|
Molecular Formula | C10H18N2O |
Molecular Weight | 182.26 g/mol |
IUPAC Name | azepan-1-yl(azetidin-3-yl)methanone |
Standard InChI | InChI=1S/C10H18N2O/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12/h9,11H,1-8H2 |
Standard InChI Key | DDQCYRFSJQQSKT-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C(=O)C2CNC2 |
Canonical SMILES | C1CCCN(CC1)C(=O)C2CNC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(Azetidine-3-carbonyl)azepane consists of an azetidine ring with a carbonyl group at position 3, which connects to an azepane ring . The azetidine component is a four-membered cyclic structure containing one nitrogen atom, while the azepane portion is a seven-membered cyclic structure also containing one nitrogen atom . The carbonyl group (C=O) serves as the critical linker between these two heterocyclic systems, creating a molecule with interesting three-dimensional properties and functional characteristics .
Physical Properties
The physical and chemical properties of 1-(Azetidine-3-carbonyl)azepane are fundamental to understanding its behavior in various research applications. Table 1 provides key chemical identifiers for this compound.
Table 1: Chemical Identifiers of 1-(Azetidine-3-carbonyl)azepane
Additional physical and chemical properties can be inferred based on the chemical structure and knowledge of similar heterocyclic compounds, as presented in Table 2.
Table 2: Inferred Physical and Chemical Properties of 1-(Azetidine-3-carbonyl)azepane
Property | Description |
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Physical State | Solid at room temperature (typical for similar heterocyclic amides) |
Solubility | Soluble in organic solvents such as methanol, dichloromethane, and dimethyl sulfoxide |
Reactivity | Exhibits reactivity associated with the carbonyl group and strained azetidine ring |
Stability | Relatively stable under standard conditions; potentially sensitive to strong acids and bases |
Spectroscopic Features | Characteristic infrared absorption for C=O stretching (typically 1630-1650 cm⁻¹) |
Structural Characteristics
Biochemical Properties
Interactions with Biological Systems
Based on research with related heterocyclic compounds, 1-(Azetidine-3-carbonyl)azepane likely interacts with various biological targets through specific binding interactions . The nitrogen atoms in both ring systems can serve as hydrogen bond acceptors, while the carbonyl oxygen can participate in both hydrogen bonding and dipole-dipole interactions . These structural features enable potential interactions with proteins, enzymes, and other biological macromolecules, suggesting applications in drug discovery programs focused on various therapeutic targets.
Research Applications
The unique structural features of 1-(Azetidine-3-carbonyl)azepane make it valuable for diverse research applications. Studies with similar azetidine-containing compounds have demonstrated their utility in medicinal chemistry, particularly in the development of antimalarial drugs . Research described in the literature indicates that simplified azetidine analogs have shown promising results in in vitro evaluations against Plasmodium falciparum, including drug-resistant strains . For example, certain azetidine-containing compounds have demonstrated EC50 values in the sub-micromolar range against malaria parasites, highlighting their potential as lead compounds for further development .
Structure-Activity Relationships
Structure-activity relationship studies with azetidine-containing compounds have provided valuable insights into the factors influencing their biological activity . Research has shown that modifications to the azetidine ring and the attached functional groups can significantly impact the potency and selectivity of these compounds . Table 3 summarizes key structure-activity relationships observed with azetidine-containing compounds based on published research findings.
Table 3: Structure-Activity Relationships in Azetidine-Containing Compounds
Applications in Medicinal Chemistry
Azetidine Compounds in Drug Development
Research has demonstrated that azetidine-containing compounds have significant potential in the development of antimalarial drugs . Studies have shown that certain azetidine derivatives exhibit potent activity against malaria parasites, including drug-resistant strains . For example, research has identified that simplified azetidine analogs with specific substitution patterns can maintain or even improve antimalarial activity compared to more complex parent compounds . One notable example described in the literature is a C2-pyrimidine analog (compound 80) that exhibited superior potency (EC50 = 0.27 μM against PfD10 strain) and selectivity compared to more complex analogs and parent compounds .
Research Progress
Recent advances in synthetic methodologies have facilitated the preparation of azetidine-containing compounds like 1-(Azetidine-3-carbonyl)azepane . The tactical combination of powerful transformations, such as carboxylate-guided carbon-hydrogen activation and decarboxylative cross-coupling, has simplified the preparation of enantiopure building blocks containing azetidine rings . These methodologies allow for the modular installation of a variety of trans-1,2-disubstituted frameworks, expanding the chemical space available for medicinal chemistry exploration . This progress has enabled researchers to access previously challenging molecular architectures, facilitating the development of novel bioactive compounds with improved properties .
Synthesis Methods
Common Synthetic Routes
Several synthetic routes have been developed for the preparation of azetidine-containing compounds that can be applied to the synthesis of 1-(Azetidine-3-carbonyl)azepane . One significant approach involves the use of palladium-catalyzed ligand-enabled asymmetric carbon-hydrogen activation, followed by decarboxylative cross-coupling reactions . This method allows for the stereocontrolled synthesis of various azetidine derivatives with different functional groups, providing access to enantiopure building blocks .
Research has demonstrated the synthesis of disubstituted azetidines via a four-step process starting from carbon-hydrogen arylation products . This approach has been successfully applied to the preparation of compounds with potential antimalarial activity, yielding analogs with improved potency and selectivity . The methodology allows for the strategic incorporation of various functional groups, including pyridines, pyrimidines, and other heterocycles that can enhance the biological properties of the resulting compounds .
Gold-catalyzed reactions have also been explored for the synthesis of related heterocyclic compounds, offering alternative pathways to access these valuable molecular scaffolds. These catalytic methods typically require careful control of reaction conditions to optimize yields and stereoselectivity.
Challenges and Considerations
The synthesis of 1-(Azetidine-3-carbonyl)azepane presents several challenges due to the strain in the azetidine ring and the potential for side reactions . The four-membered azetidine ring can undergo ring-opening reactions under certain conditions, requiring careful selection of reagents and reaction parameters . Additionally, the presence of multiple nitrogen atoms can complicate synthetic procedures, as these atoms can act as nucleophiles and participate in undesired reactions .
Despite these challenges, recent advances in synthetic methodologies have made it possible to prepare azetidine-containing compounds with high efficiency and stereoselectivity . Table 4 summarizes key synthetic approaches and their advantages and limitations.
Table 4: Synthetic Approaches for Azetidine-Containing Compounds
Synthetic Method | Advantages | Limitations |
---|---|---|
Pd-Catalyzed C-H Activation/dCC | High stereoselectivity, modular approach | Requires specialized catalysts and ligands |
Gold-Catalyzed Cyclization | Tolerant of various functional groups | May require inert atmosphere conditions |
Ring Closure Strategies | Straightforward access to basic scaffold | Limited control over stereochemistry |
Late-Stage Functionalization | Enables rapid analog generation | Variable yields depending on substitution pattern |
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